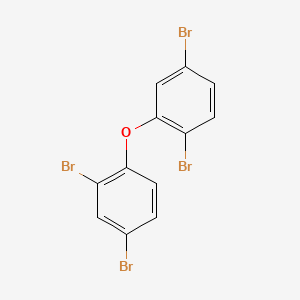

2,2',4,5'-Tetrabromodiphenyl ether

描述

Overview of Polybrominated Diphenyl Ethers (PBDEs) as Environmental Pollutants

PBDEs were incorporated into products such as plastics, textiles, and electronic appliances to meet fire safety standards. wikipedia.orgnih.gov These compounds are additive flame retardants, meaning they are physically mixed with the material rather than chemically bound, which increases their potential to leach into the environment over time. nih.govnih.gov

The commercial production of PBDEs commenced in the 1970s and involved the bromination of diphenyl oxide. nih.govnih.gov This process resulted in three main commercial mixtures: pentabromodiphenyl ether (pentaBDE), octabromodiphenyl ether (octaBDE), and decabromodiphenyl ether (decaBDE). acs.orgepa.gov These mixtures were not composed of a single congener but a range of PBDEs with varying degrees of bromination. wikipedia.org

The pentaBDE mixture, for instance, was predominantly used in polyurethane foam for furniture and carpeting. nih.govnih.gov The estimated cumulative global production of the commercial pentaBDE mixture is approximately 175 kilotonnes. acs.org Production of pentaBDE and octaBDE mixtures was voluntarily phased out in the United States at the end of 2004 and banned in the European Union in the same year. nih.govnih.gov The production of the commercial decaBDE mixture ceased in North America by 2014. acs.org

Global Historical Production of Commercial PBDE Mixtures

| Commercial Mixture | Estimated Cumulative Production (kilotonnes) |

|---|---|

| PentaBDE | ~175 |

| OctaBDE | ~130 |

| DecaBDE | ~1600 |

Source: acs.org

Due to their persistence in the environment, potential for bioaccumulation, and toxic properties, several PBDEs have been classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention. wikipedia.orgmdpi.combirmingham.ac.uk This international environmental treaty aims to eliminate or restrict the production and use of POPs. birmingham.ac.uk PBDEs are hydrophobic and tend to accumulate in soil and sediment. helcom.fi Their resistance to degradation means they can remain in the environment for long periods, posing a long-term threat to ecosystems and human health. nih.govepa.gov

Significance of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) within PBDE Congeners

BDE-47 is one of the most prominent congeners found in the environment and is a major component of the commercial pentaBDE mixture. nih.govepa.gov Its chemical structure and properties contribute to its high prevalence and persistence.

BDE-47 is ubiquitously detected in various environmental matrices, including mangrove sediments, surface waters, and indoor dust. mdpi.comnih.govresearchgate.net Studies have found BDE-47 in mangrove sediments, indicating its migration to coastal areas. mdpi.com In a study of surface waters across China, BDE-47 was widely detected, although at lower concentrations than the more heavily brominated BDE-209. researchgate.net

Crucially, BDE-47 is one of the most abundant PBDE congeners found in human tissues, including blood, serum, placenta, and breast milk. nih.govepa.govnih.govnih.gov Its detection in placental tissue highlights the potential for prenatal exposure. nih.gov A study of pregnant women in an agricultural community in California found detectable levels of BDE-47 in their blood. nih.gov Furthermore, national biomonitoring surveys have consistently detected BDE-47 in the U.S. population, with higher levels often observed in children compared to adults. nih.govnih.gov In the National Health and Nutrition Examination Survey (NHANES) for 2003-2004, one or more PBDE congeners were detected in 99% of individuals sampled. epa.gov BDE-47 was the most prevalent congener detected in a study of maternal, placental, and fetal tissues, with a detection frequency of ≥ 99% in all biological samples. escholarship.org

Prevalence of BDE-47 in Human Samples from a Mid-Gestation Study

| Biological Matrix | Detection Frequency (%) |

|---|---|

| Maternal Serum | ≥ 99 |

| Placenta | ≥ 99 |

| Fetal Liver | ≥ 99 |

Source: escholarship.org

The widespread presence of BDE-47, coupled with its persistence and potential for toxicity, has made it a subject of global environmental concern and a significant driver for academic research. mdpi.commdpi.comnih.gov The international community has responded by implementing regulations to control and phase out PBDEs.

The Stockholm Convention lists commercial pentaBDE and octaBDE mixtures in Annex A for elimination. birmingham.ac.uk Various countries and regions have enacted their own regulations. The European Union, for example, has restricted the use of PBDEs in electrical and electronic equipment through the RoHS directive and has set stringent limits for PBDEs as unintentional trace contaminants in products. helcom.fituvsud.com As of July 2025, the European Commission adopted an amendment to the EU Persistent Organic Pollutants Regulation, further tightening the limits for five PBDEs, including tetraBDE. chemradar.com For general products, the limit for the sum of these PBDEs is set at 10 mg/kg. chemradar.com

In the United States, the Environmental Protection Agency (EPA) has taken action to phase out the production and import of pentaBDE and octaBDE and has encouraged the voluntary phase-out of decaBDE. nih.govepa.gov These regulatory actions are a direct result of the growing body of scientific evidence on the environmental and health risks associated with PBDEs, with BDE-47 being a key congener of concern. epa.gov The need to understand the fate, transport, and effects of BDE-47 continues to drive research in environmental chemistry, toxicology, and public health. mdpi.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVDUBDYUPHNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873927 | |

| Record name | 2,2',4,5'-Tetrabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243982-82-3 | |

| Record name | BDE 49 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243982-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5'-Tetrabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D24364111Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,4,4 Tetrabromodiphenyl Ether Bde 47

Spatial and Temporal Trends in Environmental Matrices

BDE-47 is detected globally in various environmental compartments, a testament to its persistence and ability to undergo long-range transport. taylorfrancis.com Its concentrations and distribution patterns are influenced by proximity to industrial and urban sources, environmental regulations, and the specific characteristics of each environmental matrix.

Aquatic Environments (Surface Waters, Sediments)

Aquatic ecosystems are major sinks for BDE-47, with the compound being found in both the water column and, more significantly, in sediments due to its hydrophobic nature. mdpi.comnih.gov

Studies across the globe have documented the presence of BDE-47 in freshwater systems. In China, a study from 2011 to 2018 found that the average concentration of BDE-47 in surface waters was 1.02 ng/L, with lakes showing higher concentrations (2.56 ng/L) than rivers (0.58 ng/L). nih.gov This study also noted a general decreasing trend in BDE-47 concentrations over the eight-year period. nih.gov In the Nairobi River Basin in Kenya, BDE-47 was the dominant PBDE congener, with the highest mean concentration reaching 72.89 ± 6.15 ng/L. uonbi.ac.ke Similarly, suspended sediments in the Detroit River in North America showed the influence of urban and industrial activities on PBDE distribution, with total PBDE concentrations decreasing after the cessation of production of certain PBDE formulations in the 2000s. nih.gov

Table 1: BDE-47 Concentrations in Various Freshwater Systems

| Location | Matrix | Concentration | Year of Study |

| China | Surface Waters (average) | 1.02 ng/L | 2011-2018 |

| China | Lakes | 2.56 ng/L | 2011-2018 |

| China | Rivers | 0.58 ng/L | 2011-2018 |

| Nairobi River Basin, Kenya | Water | Up to 72.89 ng/L | Published 2021 |

| Detroit River, USA/Canada | Suspended Sediments | Ranged up to several hundred ng/g | Published 2013 |

| Vaal River, South Africa | Sediments | Not specified for BDE-47 alone | Published 2021 |

Note: This table is interactive and can be sorted by column.

Marine environments are significant repositories for BDE-47, where it can be transported far from its original sources. mdpi.com It is considered one of the most bioavailable PBDE congeners in marine ecosystems. mdpi.com BDE-47 has been widely detected in mangrove sediments, particularly in the coastal areas of Southeast China. mdpi.com In these mangrove ecosystems, microorganisms in the sediment can break down more highly brominated PBDEs into less brominated forms like BDE-47, which are more readily taken up by organisms. mdpi.com The presence of ferric ions and chloride in coastal waters can influence the photochemical transformation of BDE-47. nih.gov

Terrestrial Environments (Soils)

Soil acts as a significant reservoir for BDE-47, with concentrations varying based on proximity to industrial areas and e-waste recycling sites. nih.govresearchgate.net A study comparing soils across several Asian countries found that the mean concentrations of total PBDEs were highest in Japan, followed by China, South Korea, India, and Vietnam. researchgate.net Within these samples, urban and rural sites showed higher concentrations than background sites. researchgate.net In mangrove ecosystems, which are at the interface of terrestrial and marine environments, BDE-47 is a ubiquitous pollutant in the sediments. mdpi.com

Atmospheric Distribution and Long-Range Transport

The presence of BDE-47 in the atmosphere allows for its long-range transport to remote regions, far from its production and use centers. taylorfrancis.com Passive air sampling in the Nairobi River Basin revealed the presence of BDE-47, with mean concentrations ranging from 1.94 ± 0.03 to 152.72 pg/m³. researchgate.net Higher concentrations were found in urban and industrial areas compared to rural locations, and seasonal variations were observed, with higher levels during the hot, dry season. researchgate.net Through processes like dry and wet deposition, atmospheric BDE-47 can enter marine and other ecosystems, contributing to its global distribution. mdpi.com

Occurrence in Biota Across Trophic Levels

BDE-47 is known to bioaccumulate in organisms and biomagnify through food webs. mdpi.com It has been detected in a wide range of biota, from microorganisms to top predators. mdpi.comnih.gov In marine environments, BDE-47 has a high bioconcentration factor and a long half-life in water. mdpi.com Studies have shown its accumulation in marine microalgae, which form the base of many aquatic food webs. colab.ws A nationwide study in Canada found BDE-47 in top predatory fish, such as lake trout, with concentrations being positively correlated with fish length, weight, age, and lipid content. nih.gov The compound has also been found in the blubber of gray seal pups, where its concentration has been linked to first-year survival rates. mdpi.com Research on young-of-the-year bluefish along the U.S. Atlantic coast also analyzed the spatial trends of PBDE congeners, including BDE-47. noaa.gov

Table 2: Documented Occurrence of BDE-47 in Biota

| Organism | Trophic Level | Location/Environment |

| Marine Microalgae | Producer | Marine |

| Lake Trout | Top Predator | Freshwater (Canada) |

| Gray Seal Pups | Top Predator | Marine |

| Bluefish | Predator | Marine (U.S. Atlantic Coast) |

| Mangrove Species (Kandelia obovata) | Producer | Mangrove Ecosystem |

Note: This table is interactive and can be sorted by column.

An article focusing solely on the chemical compound “2,2',4,5'-Tetrabromodiphenyl ether” cannot be generated at this time due to a notable scarcity of specific scientific literature and data for this particular congener. The majority of available research on tetrabromodiphenyl ethers is concentrated on the more environmentally prominent isomer, 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47).

Consequently, a detailed and scientifically robust article that adheres to the provided outline with comprehensive research findings and data tables is not feasible for “this compound.”

However, a comprehensive article on the closely related and extensively studied 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) can be provided, following the requested structure. This would allow for a thorough exploration of the environmental occurrence and distribution of a significant tetrabromodiphenyl ether congener.

Should you wish to proceed with an article on 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) , please provide confirmation.

Environmental Fate and Persistence of 2,2 ,4,4 Tetrabromodiphenyl Ether Bde 47

Persistence Characteristics in Various Media

BDE-47 exhibits a high degree of persistence in the environment, a characteristic linked to its chemical stability and resistance to degradation. researchgate.netnih.gov This persistence allows it to be transported over long distances and accumulate in various environmental matrices. nih.gov

Resistance to Degradation in Soil and Aquatic Environments

BDE-47 demonstrates significant resistance to degradation in both soil and aquatic environments. researchgate.netnih.gov Due to its lipophilic and hydrophobic nature, BDE-47 has a strong affinity for solid materials and tends to adsorb to soil and sediments, particularly those with high organic content. nih.govacs.org This sorption to particulate matter can decrease its availability for degradation and increase its residence time in these environmental compartments. In agricultural soils that have received applications of biosolids from wastewater treatment plants, the concentration of BDE-47 has been shown to be significantly higher than in untreated soils. acs.org The cumulative application rate of biosolids and the soil's organic carbon content are correlated with the persistence of BDE-47 in the soil. acs.org

In aquatic systems, BDE-47 is also persistent, with tetra- and penta-brominated diphenyl ethers having a long life in the environment. nih.gov While it can adsorb strongly to sediments, it is still detected in both ground and surface water. nih.gov The half-life of BDE-47 has been estimated to be around 3 years. nih.gov

Interactive Data Table: Persistence of BDE-47 in Different Environmental Media

| Environmental Medium | Key Findings | References |

| Soil | Higher concentrations are found in soils treated with biosolids. Persistence is correlated with organic carbon content. | acs.org |

| Aquatic Environments | Adsorbs strongly to sediments. Estimated half-life of approximately 3 years. | nih.gov |

Photodegradation Processes

Photodegradation, or the breakdown of compounds by light, is a potential transformation pathway for BDE-47 in the environment.

Sunlight-Induced Transformation Pathways

Sunlight can induce the transformation of BDE-47, primarily through a process called debromination, where bromine atoms are removed from the molecule. digitellinc.comnih.gov Studies have shown that exposure to natural sunlight can lead to the degradation of BDE-47. nih.govresearchgate.net This process can result in the formation of lower brominated diphenyl ethers. For example, the photodegradation of BDE-47 can lead to the formation of BDE-28 and BDE-17. morressier.com However, research suggests that debromination products may only account for a portion of the total parent compound loss in aqueous solutions, indicating that other transformation pathways, such as the formation of hydroxylated BDEs or dibenzofurans, may also be significant. morressier.com The rate of photodegradation can be influenced by the matrix in which BDE-47 is present. For instance, the degradation rate constant for BDE-47 on biomass under sunlight has been observed to be in the range of 0.006-0.026 h⁻¹. digitellinc.com

Role of Biomass in Photodegradation

Biomass, such as dry branches and fallen leaves, can act as a significant reservoir for BDE-47 through atmospheric deposition and soil bioaccumulation. digitellinc.com The presence of biomass can influence the photodegradation of BDE-47. Studies have shown that the photodegradation rate of BDE-47 can vary depending on the type of biomass it is associated with. For example, the highest photodegradation rate constant for BDE-47 was observed on zoysia matrella. digitellinc.com This is potentially due to a larger light-receiving area and poor crystallinity of the biomass. digitellinc.com The sunlight self-purification cycle for BDE-47 on biomass has been estimated to be around 14 days. digitellinc.com The main reactions involved in the photodegradation of BDE-47 on biomass include debromination, hydroxylation, cyclization, and the breaking of the C-O bond. digitellinc.com It has also been proposed that the hydroxyl hydrogen in lignin (B12514952) from biomass participates in the formation of primary degradation products. digitellinc.com

Living organisms within the biomass, such as microalgae, can also play a role. For example, living cultures of the green alga Chlorella vulgaris and the cyanobacterium Microcystis flos-aquae have been shown to transform BDE-47, with light intensity affecting the rate of transformation. nih.govhkmu.edu.hk

Biotic and Abiotic Transformation Processes (Excluding Detailed Metabolic Pathways)

Beyond photodegradation, BDE-47 can undergo other transformation processes in the environment, both through biological (biotic) and non-biological (abiotic) means.

Reductive Debromination in Environmental Systems

Reductive debromination is a key transformation process for BDE-47 in anaerobic environments, such as sediments. mdpi.com This process involves the removal of bromine atoms from the BDE-47 molecule. Studies have demonstrated the occurrence of reductive debromination of BDE-47 in anaerobic sediments. mdpi.com This transformation can lead to the formation of lower-brominated congeners, which may have different toxicological properties than the parent compound. For instance, the degradation of BDE-47 can proceed through the formation of BDE-17, then BDE-8, BDE-3, and finally diphenyl ether (DE). mdpi.com The specific pathway of reductive debromination can be influenced by the catalyst present, such as palladium supported on different metal foams. mdpi.com

Interactive Data Table: Transformation Products of BDE-47

| Transformation Process | Key Products | References |

| Photodegradation | BDE-28, BDE-17, Hydroxylated BDEs, Dibenzofurans | digitellinc.commorressier.com |

| Reductive Debromination | BDE-17, BDE-8, BDE-3, Diphenyl ether (DE) | mdpi.com |

| Biotransformation by Fungi | 6'-OH-BDE-47, 5'-OH-BDE-47, 4'-OH-BDE-17, 2'-OH-BDE-28, 2,4-DBP, 4-BP | nih.govnih.gov |

Other Environmental Transformation Mechanisms

Beyond the well-documented pathways of photolysis and biodegradation, 2,2',4,5'-Tetrabromodiphenyl ether (BDE-47) is subject to other transformation mechanisms in the environment. These abiotic processes, including reductive debromination and advanced oxidation processes, play a significant role in the fate and persistence of this prevalent contaminant.

Abiotic Reductive Debromination

Under anoxic conditions, such as those found in sediments, BDE-47 can undergo abiotic reductive debromination. This process involves the removal of bromine atoms, leading to the formation of lower-brominated diphenyl ethers. Research has shown that this transformation can occur in the absence of microbial activity. For instance, in control samples of a human metabolism study where microsomal proteins were absent, the abiotic transformation of BDE-47 was observed. nih.govnih.gov The primary products identified were 2,2',4-tribromodiphenyl ether (BDE-17) and 2,4,4'-tribromodiphenyl ether (BDE-28). nih.govnih.gov

The process is significantly influenced by the surrounding geochemical matrix. For example, the presence of certain minerals and organic matter can facilitate the reductive debromination of BDE-47.

Degradation by Zero-Valent Iron (ZVI)

A notable abiotic degradation pathway for BDE-47 is its reaction with zero-valent iron (ZVI), particularly in its nanoscale form (nZVI). This technology is explored for the remediation of contaminated sites. The reaction with nZVI leads to the step-wise reductive debromination of BDE-47.

Studies have demonstrated that nZVI can effectively debrominate BDE-47, with the reaction rate being significantly faster than anaerobic microbial debromination. nih.gov For example, over half of the initial BDE-47 can be debrominated by nZVI within six hours. nih.gov The process results in the formation of a series of less-brominated congeners, ultimately leading to diphenyl ether (DE) as the final product. nih.gov The efficiency of this process can be enhanced by palladization of the nZVI particles. nih.gov

Table 1: Transformation of BDE-47 by Nanoscale Zero-Valent Iron (nZVI)

| Reactant | Transformation Products | Key Findings |

|---|---|---|

| BDE-47 | Di-BDEs, Mono-BDEs, Diphenyl ether (DE) | Debromination is significantly faster than microbial processes. Palladization of nZVI enhances the reaction rate and leads to DE as the main final product. nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, which involve the generation of highly reactive radical species, can also lead to the degradation of BDE-47.

Degradation by Activated Persulfate

One such AOP is the use of persulfate (PS) activated by various means, including heat or nano-zero-valent iron (nZVI). researchgate.netnih.govresearchgate.net The activation of persulfate generates powerful sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (HO•), which can effectively degrade BDE-47. researchgate.netnih.gov

In the nZVI-activated persulfate system, the presence of co-contaminating metal ions, often found in electronic waste sites, can influence the degradation rate. For instance, Cu(II) ions have been shown to enhance the degradation of BDE-47. researchgate.net In thermally activated persulfate systems, complete degradation of BDE-47 can be achieved. nih.gov The primary degradation mechanism involves radical attack on the C-Br bond, leading to its cleavage and the fission of the ether bond. nih.gov

Table 2: Transformation of BDE-47 by Activated Persulfate

| Activation Method | Key Radicals | Transformation Products | Key Findings |

|---|---|---|---|

| Nano-Zero-Valent Iron (nZVI) | SO₄•⁻, HO• | Not explicitly detailed in the provided search results. | The presence of Cu(II) enhances degradation, while Zn(II) and Ni(II) can inhibit it. researchgate.net |

| Thermal Activation | SO₄•⁻, HSO₄• | One major oxidation product of low toxicity. | Complete degradation can be achieved. The number of bromine substituents negatively affects the degradation rate of PBDEs. nih.gov |

These alternative transformation pathways are crucial in understanding the complete environmental fate of BDE-47. They contribute to its degradation and the formation of various transformation products, which may have different toxicological profiles and environmental behaviors compared to the parent compound.

Information Scarcity for this compound Hampers Detailed Bioaccumulation Analysis

Comprehensive scientific data specifically detailing the bioaccumulation and biomagnification of the chemical compound this compound remains largely unavailable in public research databases and literature. While extensive research has been conducted on its close structural isomer, 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47), which is a prominent environmental contaminant, specific quantitative data for the 2,2',4,5'- isomer, such as its Bioconcentration Factors (BCFs) in various organisms and its behavior within food webs, is not sufficiently documented to fulfill a detailed analysis as requested.

The vast majority of studies on tetrabromodiphenyl ethers focus on BDE-47 due to its prevalence in commercial polybrominated diphenyl ether (PBDE) mixtures and its subsequent widespread detection in environmental and biological samples. This focus has left significant data gaps concerning the environmental fate and toxicological profiles of other isomers like this compound.

Consequently, a detailed examination of the bioaccumulation and biomagnification of this compound, as outlined by the requested structure, cannot be accurately generated at this time. This includes specifics on its uptake and accumulation in aquatic and terrestrial organisms, the factors influencing these processes, and its potential for trophic transfer and enrichment in higher organisms.

Until further research is conducted and published specifically on this compound, a thorough and scientifically robust article on its bioaccumulation and biomagnification cannot be responsibly constructed.

Bioaccumulation and Biomagnification of 2,2 ,4,4 Tetrabromodiphenyl Ether Bde 47

Tissue-Specific Distribution and Retention

2,2',4,4'-Tetrabromodiphenyl ether (BDE-47), a prominent congener of polybrominated diphenyl ethers (PBDEs), exhibits a strong affinity for lipid-rich tissues, leading to its significant accumulation in adipose tissue and the liver. nih.govnih.govresearchgate.net As a highly lipophilic compound, BDE-47 is readily stored in body fat, where it can persist for years. wikipedia.orgnih.gov This preferential partitioning into fatty tissues is a key factor in its bioaccumulation within organisms. wikipedia.org

Studies in various animal models have consistently demonstrated that adipose tissue is a primary depot for BDE-47 and other PBDEs. nih.govnih.govnih.gov Research on male Sprague-Dawley rats administered 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a closely related congener, showed that lipophilic tissues like adipose tissue were preferred sites for disposition. nih.gov Similarly, adipose tissue has been identified as the main tissue sink for BDE-153 in mice. nih.gov The high concentration of PBDEs in adipose tissue is a common finding across numerous studies. nih.govnih.gov In a study on women in Shantou, China, the median level of total PBDEs in adipose tissue was 73.91 ng/g lipid. nih.gov

The liver also serves as a significant site for the accumulation of BDE-47. nih.govresearchgate.netnih.gov While adipose tissue is the primary storage site due to its high lipid content, the liver is a key organ for the metabolism and detoxification of xenobiotics, including PBDEs. nih.govmdpi.com Studies have shown that BDE-47 can induce changes in liver metabolism and lead to lipid accumulation in hepatocytes. nih.govnih.govoup.com For instance, developmental exposure to BDE-47 in male mice resulted in an altered blood-liver balance of triglycerides and an increased number of lipid droplets in liver cells. nih.gov This suggests that the liver not only accumulates BDE-47 but also experiences metabolic disruptions as a result. nih.govoup.com In some cases, higher brominated PBDEs have been observed to accumulate in highly perfused and blood-rich tissues like the liver. researchgate.net

The retention of BDE-47 in these tissues is a critical aspect of its toxicokinetics. Its lipophilic nature and slow metabolism contribute to its long half-life in the body. nih.gov The accumulation in adipose tissue acts as a long-term reservoir, from which BDE-47 can be slowly released back into circulation, leading to prolonged exposure of other organs. wikipedia.org The liver's role in metabolism can lead to the formation of hydroxylated metabolites, which may also be retained in tissues or excreted. nih.gov

Table 1: Tissue Distribution of Select Polybrominated Diphenyl Ethers in Male Sprague-Dawley Rats 72 hours Post-Oral Dose

| Tissue | BDE-99 (% dose g⁻¹ fresh weight) |

| Adipose | Data not available for BDE-47, but highest concentrations of BDE-99 were found in lipophilic tissues researchgate.net |

| Adrenals | Data not available for BDE-47, but highest concentrations of BDE-99 were found in lipophilic tissues researchgate.net |

| Skin | Data not available for BDE-47, but highest concentrations of BDE-99 were found in lipophilic tissues researchgate.net |

| Gastrointestinal Tract | Data not available for BDE-47, but highest concentrations of BDE-99 were found in lipophilic tissues researchgate.net |

| Liver | Data not available for BDE-47, but BDE-99 was readily extractable from most tissues except the liver nih.gov |

Biotransformation and Metabolism of 2,2 ,4,4 Tetrabromodiphenyl Ether Bde 47 in Biological Systems

Metabolic Pathways in Aquatic Organisms

In aquatic environments, BDE-47 undergoes biotransformation in various organisms, particularly fish, through pathways that alter its chemical structure and potential toxicity.

Debromination in Fish and Other Aquatic Species

Debromination, the removal of bromine atoms, is a key metabolic pathway for BDE-47 in some fish species. Studies have shown that certain fish can metabolically debrominate higher brominated PBDEs to lower brominated congeners. For instance, common carp (B13450389) (Cyprinus carpio) have demonstrated the ability to debrominate BDE-99 to BDE-47. nih.govnih.gov However, this metabolic capability is not universal among all fish species. In vitro studies with hepatic microsomes from rainbow trout (Oncorhynchus mykiss) and Chinook salmon (Oncorhynchus tshawytscha) did not detect BDE-47 as a metabolite from other PBDE congeners, indicating species-specific differences in debromination pathways. nih.gov The presence of at least one meta-substituted bromine atom appears to be a structural requirement for metabolic debromination in these fish species. nih.gov Zebrafish eleutheroembryos have also been shown to metabolize BDE-47, with the primary metabolite being the debrominated congener BDE-28. oup.comresearchgate.net

Hydroxylation and Other Oxidative Transformations in Aquatic Organisms

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant metabolic pathway for BDE-47 in aquatic organisms. This process, often mediated by cytochrome P450 (CYP) enzymes, leads to the formation of hydroxylated BDEs (OH-BDEs). nih.gov These oxidative transformations can also lead to the cleavage of the diphenyl ether bond. researchgate.net In zebrafish eleutheroembryos, the formation of 2ʹ-OH-BDE-28 has been observed, which could result from the hydroxylation of the debrominated metabolite BDE-28 or through direct oxidative attack on the BDE-47 molecule. oup.comresearchgate.net The presence of OH-BDEs in aquatic environments can also be attributed to natural production by marine organisms like algae and sponges, making it important to distinguish between metabolic products and those from natural sources. nih.govnih.gov

Metabolite Identification and Characterization (e.g., OH-BDEs, MeO-BDEs)

A variety of metabolites of BDE-47 have been identified and characterized in aquatic organisms. These include both hydroxylated (OH-BDEs) and methoxylated (MeO-BDEs) derivatives. In zebrafish, besides the debrominated product BDE-28, metabolites such as 6-OH-BDE-47, 5-OH-BDE-47, 3-OH-BDE-47, and 2ʹ-OH-BDE-28 have been identified. oup.com MeO-BDEs are also detected in aquatic biota and can be interconverted with OH-BDEs. nih.govnih.gov For example, 6-MeO-BDE-47 is a commonly detected MeO-PBDE in aquatic organisms. nih.govacs.org The congener profiles of these metabolites can differ significantly between organisms, reflecting species-specific metabolic capacities. nih.gov

Metabolism in Terrestrial Organisms and Mammalian Models

In terrestrial organisms, including mammals, the liver is the primary site for the metabolism of BDE-47, which is facilitated by hepatic microsomal enzymes.

In Vitro Studies with Hepatic Microsomes (e.g., Rat, Polar Bear, Human)

In vitro studies using hepatic microsomes from various mammalian species have been instrumental in elucidating the metabolic pathways of BDE-47. These studies have consistently shown that BDE-47 is metabolized to various hydroxylated products.

Rat: Studies with rat liver microsomes have identified mono-OH-tetra-BDEs as major metabolites of BDE-47. thescipub.com The use of phenobarbital-induced rat liver microsomes has been shown to increase the formation of these metabolites. thescipub.comnih.gov

Polar Bear: Liver microsomes from polar bears (Ursus maritimus) have been shown to metabolize BDE-47 into eleven different hydroxylated metabolites. ubc.canih.gov The major metabolites identified were 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether and 5'-hydroxy-2,2',4,4'-tetrabromodiphenyl ether. nih.gov However, the rate of metabolism in polar bear liver microsomes was found to be relatively slow compared to human and induced rat liver microsomes. ubc.ca

Human: In vitro studies with human liver microsomes (HLMs) have demonstrated the formation of multiple hydroxylated metabolites of BDE-47. nih.govacs.org One study identified nine hydroxylated metabolites, with 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47) and 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (6-OH-BDE-47) being among the major ones. acs.orgnih.gov

Table 1: Major Hydroxylated Metabolites of BDE-47 Identified in In Vitro Hepatic Microsome Studies

| Species | Major Metabolites Identified |

|---|---|

| Rat | Mono-OH-tetra-BDEs thescipub.com |

| Polar Bear | 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether, 5'-hydroxy-2,2',4,4'-tetrabromodiphenyl ether nih.gov |

Cytochrome P450 Enzyme Involvement (e.g., CYP2B6)

The oxidative metabolism of BDE-47 is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.org

CYP2B6: Research has identified CYP2B6 as the predominant enzyme responsible for the hydroxylation of BDE-47 in humans. nih.govacs.orgnih.govnih.gov Studies using recombinant human CYPs have shown that CYP2B6 has a high affinity for BDE-47 and is capable of forming multiple OH-BDEs, including 3-OH-BDE-47, 5-OH-BDE-47, 6-OH-BDE-47, 4-OH-BDE-42, and 4'-OH-BDE-49. nih.govnih.gov Kinetic studies have reported low Km values for the formation of these metabolites by CYP2B6, indicating a high affinity of the enzyme for BDE-47. nih.gov

Other CYPs: While CYP2B6 is the major contributor, other CYP enzymes, such as CYP2C19 and CYP3A4, have been shown to have minor roles in the oxidative metabolism of BDE-47. nih.govnih.govresearchgate.net In polar bears, antibodies against rat CYP2B showed the greatest inhibitory effect on the formation of BDE-47 metabolites, suggesting that a CYP2B-like enzyme is the most active in this species as well. ubc.canih.gov

Table 2: Relative Contribution of Human CYP Enzymes to BDE-47 Metabolism

| CYP Enzyme | Relative Activity in BDE-47 Metabolism |

|---|---|

| CYP2B6 | Predominant nih.govnih.gov |

| CYP2C19 | Minor nih.govnih.gov |

Formation of Hydroxylated Metabolites

The oxidative metabolism of BDE-47 primarily results in the formation of various hydroxylated metabolites (OH-PBDEs). This process is largely mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov

In human liver microsomes, several hydroxylated metabolites of BDE-47 have been identified. nih.govacs.org The major metabolites formed are 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47) and 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (6-OH-BDE-47). nih.govacs.orgresearchgate.net Other identified metabolites include 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether (4-OH-BDE-42), and 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether (4'-OH-BDE-49). nih.govresearchgate.net The formation of some of these metabolites, such as 4-OH-BDE-42 and 4'-OH-BDE-49, is thought to occur through a 1,2-bromine shift via an arene oxide intermediate. nih.govnih.gov

Studies using recombinant human CYP enzymes have pinpointed CYP2B6 as the predominant enzyme responsible for the oxidative metabolism of BDE-47. nih.govnih.gov CYP2C19 and CYP3A4 have been shown to be minor contributors to this process. nih.gov The formation of these hydroxylated metabolites is a crucial step in the biotransformation of BDE-47, as they can possess different toxicological properties compared to the parent compound. nih.gov

Table 1: Major Hydroxylated Metabolites of BDE-47

| Metabolite Name | Abbreviation | Primary Forming Enzyme |

|---|---|---|

| 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 5-OH-BDE-47 | CYP2B6 nih.govnih.gov |

| 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 6-OH-BDE-47 | CYP2B6 nih.govnih.gov |

| 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 3-OH-BDE-47 | CYP2B6 nih.gov |

| 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether | 4'-OH-BDE-49 | CYP1A1 oup.comnih.gov |

| 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether | 4-OH-BDE-42 | CYP2B6 nih.gov |

In Vivo Metabolic Studies in Animal Models (e.g., Rats, Mice, Plants)

In vivo studies in various organisms have provided valuable insights into the disposition, excretion, and metabolic products of BDE-47.

Excretion and Disposition of Metabolites

The excretion and disposition of BDE-47 and its metabolites vary significantly between species. In rats, after oral administration, a large portion of the dose is retained in the body, primarily in adipose tissue. nih.gov Fecal excretion is the main route of elimination, with less than 0.5% excreted in the urine. nih.gov In contrast, mice excrete a larger proportion of the administered dose, with significant elimination occurring through both feces and urine. nih.gov The urinary excretion in mice is facilitated by a hydrophilic and labile metabolite. nih.gov This difference in excretion patterns is a key factor in the species-specific bioaccumulation of BDE-47.

In developing mice, the toxicokinetics of BDE-47 differ from adults, with pups showing a reduced capacity to excrete the compound, leading to higher concentrations in their tissues. oup.com Studies have also shown that BDE-47 can be mobilized into milk during lactation, providing a pathway for maternal transfer to offspring. nih.gov

Identification of Debrominated and Hydroxylated Products

In vivo studies have confirmed the formation of both debrominated and hydroxylated metabolites of BDE-47. In mice, exposure to a commercial pentabromodiphenyl ether mixture resulted in the identification of hydroxylated PBDEs and bromophenols in plasma. nih.gov The metabolic pathways appear to involve cleavage of the diphenyl ether bond, direct hydroxylation, and a combination of debromination and hydroxylation. nih.gov For BDE-47, para-hydroxylated metabolites are likely the primary products. nih.gov

In rats, studies have identified several hydroxylated tetra-BDEs in plasma, feces, and liver following exposure to BDE-47. acs.org The presence of these metabolites in various tissues indicates their systemic distribution.

Interestingly, in vivo metabolism of BDE-47 has also been demonstrated in plants. acs.org In young whole pumpkin plants exposed hydroponically, a debromination product (BDE-28) and four hydroxylated metabolites (5-OH-BDE-47, 6-OH-BDE-47, 4'-OH-BDE-49, and 4-OH-BDE-42) were detected. acs.org This highlights the potential for biotransformation of BDE-47 within plant systems.

Comparative Metabolism Across Species

The metabolism of BDE-47 exhibits notable differences across various species, influencing its bioaccumulation and potential toxicity.

In mammals, the rate of oxidative metabolism of BDE-47 is generally slower compared to other PBDE congeners like BDE-99. oup.com This slower metabolism contributes to the higher bioaccumulation of BDE-47 observed in many animal species. oup.com While human metabolism is dominated by CYP2B6, studies in rats have shown that CYP2A2 and CYP3A1 are the most active enzymes in BDE-47 metabolism, with CYP1A1 also playing a role in the formation of specific metabolites like 4'-OH-BDE-49. oup.comnih.gov

The metabolite profiles also differ. In human blood, 5-HO-BDE-47 and 6-HO-BDE-47 are the most abundant metabolites of BDE-47. nih.govresearchgate.net In contrast, studies in rats have identified 4'-OH-BDE-49 and 3-OH-BDE-47 as major metabolites in hepatic microsomes. researchgate.net These differences suggest that the enzymatic pathways and their relative contributions to BDE-47 metabolism vary between species. nih.gov

Role of Microbial Biotransformation

Microorganisms play a significant role in the environmental fate of BDE-47, primarily through debromination. Anaerobic microbial degradation in sediments has been shown to follow a stepwise debromination pathway, leading to the formation of lower brominated congeners such as BDE-28, BDE-17, and BDE-4. nih.gov The bioavailability of BDE-47 to microorganisms in sediments can be influenced by factors like the black carbon content of the sediment. nih.gov

Aerobic degradation of BDE-47 by certain bacterial strains, such as Stenotrophomonas sp., also involves debromination and hydroxylation. acs.org This process is carried out by intracellular enzymes, and bacterial chemotaxis may play a role in facilitating the biodegradation process. acs.org The ability of microorganisms to transform BDE-47 highlights their importance in the potential remediation of contaminated environments.

Ecological Impact and Effects of 2,2 ,4,4 Tetrabromodiphenyl Ether Bde 47

Effects on Aquatic Organisms

BDE-47 is a ubiquitous contaminant in aquatic environments, where it can exert a range of toxic effects on various organisms. mdpi.com Its low water solubility and high affinity for organic matter lead to its accumulation in sediments, which serve as a significant source of exposure for benthic and pelagic species. mdpi.com

Impacts on Marine Organisms (e.g., Rotifers, Mussels)

Studies have demonstrated the toxicity of BDE-47 to marine invertebrates. For instance, research on the marine rotifer Brachionus plicatilis has shown that BDE-47 is significantly more toxic than a more highly brominated congener, BDE-209. nih.gov Exposure to BDE-47 can inhibit the swimming ability of these rotifers. researchgate.net In mussels, such as the blue mussel (Mytilus galloprovincialis), BDE-47 has been found to accumulate primarily in the digestive gland, followed by the gills and gonad. nih.gov This accumulation can lead to oxidative stress and damage to tissue structures. nih.gov Research on the Korean mussel (Mytilus coruscus) also indicates that BDE-47 exposure can increase the activities of antioxidant enzymes like catalase and glutathione (B108866) peroxidase. researchgate.net

Reproductive and Developmental Alterations in Fish (e.g., Zebrafish, Fathead Minnows)

BDE-47 has been shown to be an endocrine disruptor, affecting the reproductive and developmental processes in fish. nih.gov In fathead minnows (Pimephales promelas), early life stage exposure to BDE-47 resulted in reduced clutch size and fecundity in adulthood. nih.gov Additionally, exposed populations exhibited a female-biased sex ratio, and males had fewer tubercles, a secondary sexual characteristic. nih.gov

In zebrafish (Danio rerio), exposure to BDE-47 during embryonic development can lead to a variety of malformations. calpoly.edu Observed effects include delayed hatching, reduced body size, and an abnormal dorsal curvature of the body. calpoly.edu Furthermore, BDE-47 exposure can cause developmental delays, pericardial edema, craniofacial abnormalities, and reduced pigmentation in zebrafish embryos. nih.gov

Neurodevelopmental Effects in Early Life Stages (e.g., Zebrafish Embryos)

The developing nervous system is particularly vulnerable to the effects of BDE-47. In zebrafish embryos, exposure to BDE-47 has been linked to significant neurodevelopmental toxicity. researchgate.net Studies have shown that BDE-47 can increase the frequency of spontaneous movement, or coiling, in early embryos, an effect associated with increased levels of serotonin (B10506) and dopamine. researchgate.net It can also inhibit the expression of key neural development proteins. researchgate.net

Further research on zebrafish embryos has revealed that BDE-47 can cause abnormal body curvature and disrupt the patterning of branchiomotor neurons in the hindbrain. sacredheart.edu It also leads to a decrease in the number of oligodendrocytes, the cells responsible for myelination in the central nervous system. sacredheart.edusacredheart.edu These structural changes are accompanied by functional deficits, such as altered swimming behavior. nih.gov

Immunological Perturbations

The immune system of aquatic organisms can also be compromised by BDE-47 exposure. While direct studies on the immunological effects on aquatic organisms are multifaceted, the compound's general toxicity implies a potential for immune disruption. mdpi.com For instance, BDE-47 has been shown to induce oxidative stress, which is closely linked to inflammatory responses and immune function. nih.gov In vitro studies using murine models have demonstrated that BDE-47 can modulate immune responses, suggesting a potential for similar effects in aquatic vertebrates. nih.gov

Effects on Terrestrial Wildlife and Mammalian Models (Non-Clinical)

The impact of BDE-47 extends to terrestrial ecosystems, with documented effects on the development of wildlife and in laboratory animal models.

Developmental Alterations in Animal Models

Perinatal exposure to BDE-47 in mice has been shown to cause dose-dependent growth retardation. nih.gov Pups exposed to BDE-47 during gestation and lactation exhibited slower motor performance in various behavioral tests. nih.gov While there were no significant effects on maternal weight gain, gestation duration, or litter size, a reduction in the crown-rump length of pups was observed at weaning. nih.gov Early developmental exposure to BDE-47 in mice has also been linked to hyperactivity and reduced habituation to new environments. nih.gov

Interactive Data Table: Effects of BDE-47 on Aquatic Organisms

| Species | Life Stage | Effect |

| Brachionus plicatilis (Rotifer) | Adult | Inhibition of swimming ability researchgate.net |

| Mytilus galloprovincialis (Blue Mussel) | Adult | Oxidative stress, tissue damage nih.gov |

| Pimephales promelas (Fathead Minnow) | Early Life Stage | Reduced fecundity, altered sex ratio nih.gov |

| Danio rerio (Zebrafish) | Embryo | Developmental delays, malformations calpoly.edunih.gov |

| Danio rerio (Zebrafish) | Embryo | Neurodevelopmental toxicity, altered motor function researchgate.netsacredheart.edu |

Interactive Data Table: Developmental Effects of BDE-47 in Animal Models

| Model Organism | Exposure Period | Observed Effects |

| Mouse | Perinatal | Growth retardation, slower motor performance nih.gov |

| Mouse | Neonatal | Hyperactivity, decreased habituation nih.gov |

Impacts on Organ Systems (e.g., Liver Metabolism in Mice)

BDE-47 exposure has been shown to have significant impacts on various organ systems, with the liver being a primary target. Studies in mice have demonstrated that BDE-47 can lead to long-lasting alterations in liver metabolism. nih.govoup.com

Developmental exposure to BDE-47 in mice has been shown to reprogram lipid metabolism, resulting in increased triglycerides in the liver and decreased levels in the blood. nih.gov This shift is accompanied by changes in the expression of genes related to metabolism within the liver. nih.gov Chronic exposure to BDE-47 in diet-induced obese mice has been observed to worsen hepatic steatosis (fatty liver) and increase liver inflammation. nih.gov

In some animal studies, particularly those involving low-dose exposure, BDE-47 has been linked to increased body weight and alterations in fatty acid and carbohydrate metabolism. oup.com For instance, perinatal exposure in rats led to elevated cholesterol levels. oup.com However, other studies in mice have reported that BDE-47 treatment resulted in slightly lower hepatic lipid, triglyceride, and cholesterol content compared to controls, indicating the complexity of its effects which may vary based on dose and dietary factors. uri.eduuri.edu

Influence on Gene Expression and Signaling Pathways in Ecological Models

BDE-47 exerts its toxic effects by influencing gene expression and disrupting critical signaling pathways in various ecological models.

In male mice, developmental exposure to BDE-47 leads to long-term changes in the liver's transcriptome, the complete set of RNA transcripts. nih.gov Notably, a significant upregulation of the lipid influx transporter Cd36 has been identified as a potential driver of the observed imbalance in liver and blood triglycerides. nih.gov Furthermore, analysis of gene expression data has revealed that changes in the expression of ribosomal protein genes serve as a transcriptomic signature of PBDE exposure. nih.gov

Studies using human placental cytotrophoblasts have shown that BDE-47 can alter the expression of genes involved in stress pathways, such as inflammation and lipid/cholesterol metabolism, as well as processes crucial for placental development like differentiation and migration. oup.com In human liver cancer (HepG2) cells, BDE-47 has been found to disrupt glucose and lipid metabolism, affecting pathways such as glycolysis/gluconeogenesis and fatty acid elongation. mdpi.comnih.gov It also influences key signaling pathways like mTORC1 and PI3K/AKT/MTOR, which are central to regulating metabolism. mdpi.com

In aquatic organisms, BDE-47 exposure can lead to the upregulation of genes associated with apoptosis (programmed cell death), such as Caspase-3 and p53, and the downregulation of anti-apoptotic genes like Bcl2 in zebrafish. mdpi.com In the mangrove species Kandelia obovata, BDE-47 exposure suppressed the gene expression in photosynthesis-related pathways. nih.govmdpi.comresearchgate.net

Mechanisms of Ecological Action (Molecular and Cellular Levels)

The ecological impact of BDE-47 stems from its interference with fundamental molecular and cellular processes.

Oxidative Stress Induction

A primary mechanism of BDE-47 toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these harmful molecules. nih.govnih.govnih.gov Exposure to BDE-47 has been shown to increase ROS generation in a variety of cell types and organisms, including mouse cerebellar granule neurons, human fetal liver hematopoietic stem cells, and marine organisms. mdpi.comnih.govnih.govoup.com This can lead to cellular damage, including lipid peroxidation. mdpi.comoup.com The disruption of mitochondrial function is considered a potential mechanism by which BDE-47 induces oxidative stress, as PBDEs have been shown to accumulate in mitochondria. nih.gov

Endocrine System Modulation (e.g., Thyroid Hormone Disruption in Animals)

BDE-47 is a well-documented endocrine-disrupting chemical, with a significant impact on the thyroid hormone system. koreascience.krnih.gov It has been shown to decrease circulating concentrations of thyroid hormones, particularly thyroxine (T4), in rodents. nih.gov Prenatal exposure in lambs resulted in a significant decrease in total T4 and triiodothyronine (T3) in the offspring. nih.gov

The mechanisms behind this disruption are multifaceted. BDE-47 can induce the expression of hepatic enzymes involved in thyroid hormone metabolism, such as UDP-glucuronosyltransferases (UGTs), which can lead to increased elimination of T4. nih.govoup.com It can also decrease the expression of transporters like transthyretin and monocarboxylate transporter 8 (Mct8) in the liver, which are important for thyroid hormone distribution. nih.gov In the brains of Xenopus laevis tadpoles, BDE-47 exposure downregulated the expression of genes associated with thyroid hormones. uni.lu Furthermore, BDE-47 has been found to act as a weak agonist of estrogen receptor α (ERα) and estrogen-related receptor α (ERRα). nih.gov In human adrenocortical cells, BDE-47 increases the secretion of aldosterone (B195564) and cortisol by upregulating the expression of steroidogenic enzymes. nih.gov

Intercellular Junction Disruption

Evidence suggests that BDE-47 can disrupt intercellular junctions, which are crucial for tissue structure and cell-to-cell communication. In human liver cancer (HepG2) cells, BDE-47, along with other PBDE congeners, has been shown to affect gap junctions. nih.gov In human placental cytotrophoblasts, BDE-47 exposure led to a decrease in the ability of cells to migrate and invade, processes that rely on cell adhesion and communication. oup.com Furthermore, in blue mussels, exposure to BDE-47 resulted in significant hemolysis infiltration and mild fibrosis in the gills and digestive glands, indicating tissue damage that can be associated with disrupted cellular connections. mdpi.com Studies have also pointed to the disruption of neuronal transmission across synaptic junctions as a potential effect of PBDEs. researchgate.net

Alterations in Lipid Homeostasis

BDE-47 significantly alters lipid homeostasis, the balance of lipid metabolism, in various organisms. nih.govnih.gov Developmental exposure in mice leads to a long-term reprogramming of lipid metabolism, characterized by increased liver triglycerides and decreased blood triglycerides. nih.gov This is potentially mediated by the upregulation of the lipid transporter Cd36. nih.gov

In diet-induced obese mice, BDE-47 exposure exacerbates hepatic steatosis by up-regulating triglyceride synthesis and suppressing lipid exportation and β-oxidation in the liver. nih.gov In white adipose tissue of mice on a high-fat diet, BDE-47 promotes fatty acid uptake and de novo synthesis while suppressing β-oxidation, leading to the accumulation of saturated fatty acids and triglycerides. nih.govresearchgate.net In human liver cancer (HepG2) cells, BDE-47 has been shown to increase intracellular lipid accumulation. mdpi.com

Interactive Data Table: Effects of BDE-47 on Lipid Metabolism in Mice

| Study Type | Animal Model | Key Findings on Lipid Metabolism |

| Developmental Exposure | CD-1 Mice | Increased liver triglycerides, decreased blood triglycerides, altered expression of metabolic genes in the liver. nih.gov |

| Chronic Exposure with High-Fat Diet | Mice | Aggravated hepatic steatosis, increased triglyceride synthesis, suppressed lipid exportation and β-oxidation. nih.gov |

| Dietary Exposure | Mice | Slightly lower hepatic lipid, triglyceride, and cholesterol content in some studies. uri.eduuri.edu |

| Exposure with High-Fat Diet | Mice | Induced adipocyte hypertrophy, accelerated weight gain of white adipose tissue, promoted fatty acid uptake and de novo synthesis, suppressed β-oxidation. nih.govresearchgate.net |

Epigenomic Changes in Animal Models

The environmental toxicant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and other polybrominated diphenyl ethers (PBDEs) have been shown to induce epigenomic modifications in various animal models. These changes, which alter gene activity without changing the underlying DNA sequence, are a key mechanism through which these compounds exert their toxic effects. mdpi.com Early developmental stages appear to be particularly vulnerable to these epigenetic alterations. mdpi.com Research has primarily focused on DNA methylation and the expression of non-coding RNAs.

Studies have demonstrated that exposure to PBDEs can lead to changes in global and gene-specific DNA methylation. For instance, one of the initial studies on this topic in humans noted a negative relationship between BDE-47 levels and the methylation of ALU repetitive elements in blood samples. nih.gov Another study found an inverse relationship between BDE-47 levels and the methylation of the TNFα promoter in cord blood. nih.gov

In animal models, exposure to BDE-47 has been linked to altered neurodevelopment and behavior, with underlying epigenetic mechanisms suspected. nih.govnih.gov For example, in mouse embryonic stem cells, BDE-47 exposure was found to upregulate the expression of miR-145 and miR-34a. nih.gov These microRNAs (miRNAs) are known to regulate genes related to cell differentiation, and their increased expression led to the downregulation of key pluripotency factors like Oct4, Sox2, and Nanog, ultimately affecting the cells' viability and pluripotency. nih.gov

Non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are significant epigenetic regulators, and various PBDE exposures have been reported to alter their expression. nih.gov One of the first studies to assess miRNA expression following PBDE exposure reported an inverse association for the congener BDE-99 and let-7c in placental samples. nih.gov

The following table summarizes key research findings on the epigenomic effects of BDE-47 and related PBDEs in animal and in vitro models.

Interactive Data Table: Research Findings on Epigenomic Changes Induced by PBDEs

| Compound | Model System | Epigenetic Change Observed | Associated Outcome | Source |

| BDE-47 | Mouse Embryonic Stem Cells (mESCs) | Upregulation of miR-145 and miR-34a | Downregulation of pluripotency genes (Oct4, Sox2, Nanog), increased apoptosis, and affected pluripotency. | nih.gov |

| BDE-47 | Zebrafish (Danio rerio) Embryos/Larvae | Altered expression of genes in pathways including steroid hormone regulation, neuroregulation, and circadian regulation. | Decreased locomotor activity. | nih.gov |

| BDE-99 | Human Placental Samples | Inverse association with let-7c expression. | Potential developmental effects. | nih.gov |

| BDE-47 | Human Cord Blood | Inverse relationship with TNFα promoter methylation. | Potential for altered immune response. | nih.gov |

These findings highlight the role of epigenetic modifications as a crucial mechanism in the developmental toxicity of BDE-47.

Ecological Risk Assessment Frameworks (e.g., Species Sensitivity Distribution Models)

Ecological risk assessments for chemicals like PBDEs are systematic frameworks used to evaluate the potential adverse effects on ecosystems. epa.gov These frameworks typically involve problem formulation, exposure assessment, effects assessment, and risk characterization. epa.govcanada.ca In Canada, for example, an ecological screening assessment of PBDEs concluded that they were entering the environment in quantities that could have immediate or long-term harmful effects on the environment and its biological diversity. publications.gc.ca The risk characterization phase often employs risk quotient (RQ) analyses, which compare estimated environmental concentrations with concentrations known to cause toxic effects. canada.canih.gov

A key tool used within these frameworks for effects assessment is the Species Sensitivity Distribution (SSD) model. nih.gov SSDs are statistical distributions that describe the variation in sensitivity of different species to a specific chemical stressor. nih.gov They are used to estimate the concentration of a substance that is protective of most species in an ecosystem. nih.gov

From an SSD curve, a Hazardous Concentration for 5% of species (HC5) can be derived. This value represents the concentration at which 5% of the species in the ecosystem are expected to be affected. The HC5 is then often used to derive a Predicted No-Effect Concentration (PNEC), a key value in regulatory risk assessment. nih.gov

A study of BDE-47 and BDE-209 in surface waters across China utilized SSD models to assess ecological risk. nih.gov Based on acute and chronic toxicity data for a range of aquatic organisms (including algae, crustaceans, and fish), the study derived HC5 and PNEC values for both congeners. nih.gov

The table below presents the PNEC and HC5 values for BDE-47 derived from SSD models based on acute and chronic toxicity data.

Interactive Data Table: Ecological Risk Thresholds for BDE-47 in Aquatic Environments

| Toxicity Data Type | Metric | Value (μg/L) | Source |

| Acute | PNEC | 2.08 | nih.gov |

| Chronic | PNEC | 0.52 | nih.gov |

| Acute | HC5 | Not explicitly stated, but PNEC is derived from it. | nih.gov |

| Chronic | HC5 | Not explicitly stated, but PNEC is derived from it. | nih.gov |

The risk quotient (RQ) values calculated for BDE-47 in the studied surface waters were found to be significantly lower than 0.1, indicating a low ecological risk at the measured concentrations. nih.gov This framework, combining environmental monitoring data with toxicological effect models like SSDs, provides a quantitative basis for managing the ecological risks posed by contaminants like BDE-47. canada.canih.gov

Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation Techniques

The initial and often most critical stage in the analysis of BDE-49 is the preparation of the sample. This step aims to isolate the analyte from the complex sample matrix and remove interfering substances that could compromise the accuracy of the final measurement.

Extraction and Cleanup from Diverse Matrices (Water, Soil, Sediment, Biota)

The extraction and cleanup procedures for BDE-49 are tailored to the specific characteristics of the sample matrix.

Water: For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. nih.gov It involves passing the water sample through a cartridge containing a solid adsorbent material that retains the BDE-49 and other organic compounds. The analytes are then eluted with a small volume of an organic solvent. nih.gov A novel approach using a cross-linked starch-based polymer as an SPE adsorbent has shown high extraction recoveries (70.8–105.3%) for various polybrominated diphenyl ethers (PBDEs), including BDE-49, from water samples when using a dichloromethane/n-hexane mixture as the eluting solvent. nih.gov Another innovative method is effervescent-assisted dispersive liquid-liquid microextraction with solidification of the aqueous phase (EA-DLLME-SAP), which has been successfully applied for the preconcentration of PBDEs from environmental water samples. mdpi.com

Soil and Sediment: The extraction of BDE-49 from solid matrices like soil and sediment typically requires more rigorous techniques. Soxhlet extraction, a classic and robust method, is frequently used. ecn.nl Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), offers a more rapid and efficient alternative, using elevated temperatures and pressures to enhance the extraction process. ecn.nldioxin20xx.org Following extraction, cleanup is crucial to remove the complex organic matter present in these matrices. A common approach involves treatment with concentrated sulfuric acid to digest the bulk organic material, followed by column chromatography using adsorbents like silica (B1680970), alumina, or Florisil to separate the BDE-49 from remaining interferences. ecn.nlresearchgate.net

Biota: Analyzing biological tissues for BDE-49 presents the challenge of high lipid content. Extraction is often performed using a mixture of a non-polar solvent (like hexane) and a more polar solvent (like acetone (B3395972) or dichloromethane). diva-portal.org A significant portion of the cleanup process is dedicated to lipid removal. Gel permeation chromatography (GPC) is a widely used technique for this purpose. diva-portal.org Other methods include freezing-lipid filtration, where the sample extract is cooled to precipitate lipids, and the use of multilayered silica gel columns for further purification. researchgate.net

A summary of common extraction and cleanup techniques for different matrices is presented below:

| Matrix | Extraction Technique(s) | Cleanup Technique(s) |

| Water | Solid-Phase Extraction (SPE) nih.gov, Effervescent-Assisted Dispersive Liquid-Liquid Microextraction (EA-DLLME) mdpi.com | Elution from SPE cartridge nih.gov |

| Soil/Sediment | Soxhlet Extraction ecn.nl, Pressurized Liquid Extraction (PLE) ecn.nldioxin20xx.org | Sulfuric Acid Treatment ecn.nlresearchgate.net, Column Chromatography (Silica, Alumina, Florisil) ecn.nlresearchgate.net |

| Biota | Solvent Extraction (e.g., Hexane (B92381)/Acetone) diva-portal.org | Gel Permeation Chromatography (GPC) diva-portal.org, Freezing-Lipid Filtration researchgate.net, Multilayer Silica Column researchgate.net |

Advanced Sample Preparation (e.g., Solid Phase Microextraction)

Solid-phase microextraction (SPME) is a solvent-free, non-destructive, and efficient sample preparation technique that integrates sampling, isolation, and enrichment into a single step. sigmaaldrich.com It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com For PBDEs, including BDE-49, SPME has been effectively used for extraction from water and sediment samples. dioxin20xx.orgnih.gov

In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, which is particularly useful for reducing matrix effects. nih.gov The choice of fiber coating is critical for achieving high extraction efficiency. Polydimethylsiloxane (PDMS) and polyacrylate (PA) are common coatings used for PBDE analysis. nih.govnih.gov Novel fiber coatings, such as those based on fluorinated polyaniline, have been developed to enhance thermal stability and extraction efficiency for PBDEs in water and milk samples. dioxin20xx.org

SPME offers several advantages, including reduced solvent consumption, ease of automation, and applicability to field analysis. ecn.nlsigmaaldrich.com

Detection and Quantification Techniques

Following sample preparation, the extract is analyzed using highly sensitive and selective instrumental techniques to identify and quantify BDE-49.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of BDE-49. thermofisher.comnih.gov GC separates the different compounds in the extract based on their boiling points and interaction with the chromatographic column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion of the target analyte and then fragmenting it to produce characteristic product ions. thermofisher.com This process, known as selected reaction monitoring (SRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for the detection of ultra-trace levels of BDE-49 in complex samples. thermofisher.comcolab.ws The use of advanced electron ionization (AEI) sources in modern GC-MS/MS systems can further improve sensitivity. thermofisher.com

For reliable quantification, an isotope dilution method is often employed, where a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled BDE-49) is added to the sample before extraction. epa.gov This allows for the correction of any analyte losses during the sample preparation and analysis process. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is the more traditional approach for PBDE analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative, particularly for higher brominated congeners that can degrade at the high temperatures used in GC. sciex.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of PBDEs, reversed-phase LC with a C18 column is commonly used. sciex.commdpi.com The separated analytes are then introduced into the mass spectrometer, typically using an atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) source. sciex.com Similar to GC-MS/MS, LC-MS/MS utilizes selected reaction monitoring for highly selective and sensitive quantification.

LC-MS/MS offers the advantage of analyzing a broader range of PBDEs, including heat-sensitive congeners, and can also be used for the simultaneous analysis of PBDEs and their hydroxylated metabolites. nih.govsciex.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS), provides extremely high mass accuracy, allowing for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). thermofisher.comnih.gov This is particularly important in complex environmental samples where co-eluting compounds can lead to false positives in lower-resolution mass spectrometry. nih.gov

GC-Orbitrap MS is a type of HRMS that has demonstrated excellent performance for the analysis of PBDEs, offering high sensitivity, selectivity, and mass accuracy (<2 ppm). thermofisher.com This technique allows for confident identification of BDE-49 and other congeners, even in challenging matrices like sediment and sludge. thermofisher.com The ability to obtain accurate mass measurements for fragment ions further enhances the certainty of compound identification. thermofisher.com

Isomer-Specific Analysis and Metabolite Identification

Isomer-specific analysis of BDE-49 is predominantly achieved using gas chromatography (GC) coupled with mass spectrometry (MS). The chromatographic separation is a critical step due to the potential for co-elution with other PBDE isomers, such as BDE-71. To achieve baseline resolution between BDE-49 and BDE-71, specialized capillary columns are employed. For instance, columns like the Rtx-1614 are specifically designed to meet the resolution requirements outlined in analytical protocols such as U.S. EPA Method 1614. restek.com The choice of the GC column is paramount, with studies indicating that columns like the DB-XLB and DB-1 also offer good separation with a minimal number of co-elutions for various PBDE congeners. nih.gov

The detection and quantification of BDE-49 are typically performed using electron capture negative ionization (ECNI) or electron ionization (EI) mass spectrometry. While ECNI can offer higher sensitivity, EI is also utilized, and tandem mass spectrometry (GC-MS/MS) has been shown to be a suitable technique for monitoring compound-specific fragmentation patterns, enhancing selectivity and reducing interferences. waters.com

Research into the metabolism of BDE-49 has revealed that it can undergo biotransformation in various organisms. One of the key metabolic pathways is debromination, where higher brominated diphenyl ethers are converted to lower brominated congeners. For example, BDE-49 has been identified as a debrominated metabolite of other PBDE congeners in juvenile common sole (Solea solea). ifremer.fr

Hydroxylation is another significant metabolic pathway. The metabolite 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether (4'-OH-BDE-49) has been identified in several studies and is thought to be formed through cytochrome P450 (CYP) enzyme-mediated metabolism. ifremer.frnih.govnih.gov Interestingly, 4'-OH-BDE-49 can be derived from the metabolism of both BDE-47 and BDE-49. ifremer.fr The identification of such metabolites is critical as the hydroxylated forms of PBDEs can exhibit different toxicological properties compared to the parent compounds.

The following table summarizes key analytical parameters for the isomer-specific analysis of BDE-49.

Table 1: Analytical Parameters for Isomer-Specific Analysis of BDE-49

| Parameter | Details |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| GC Columns | Rtx-1614, DB-XLB, DB-1, DB5-ms |

| Critical Separation | Resolution from BDE-71 isomer |

| Ionization Mode | Electron Capture Negative Ionization (ECNI), Electron Ionization (EI) |

| Identified Metabolites | 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether (4'-OH-BDE-49) |

| Metabolic Pathways | Debromination, Hydroxylation (CYP-mediated) |

Quality Assurance and Quality Control in Environmental Analysis

To ensure the accuracy, reliability, and comparability of data generated from the environmental analysis of 2,2',4,5'-Tetrabromodiphenyl ether, a robust Quality Assurance/Quality Control (QA/QC) program is essential. Such programs encompass all stages of the analytical process, from sample collection and handling to instrumental analysis and data reporting.

Key components of a QA/QC program for BDE-49 analysis include:

Method Validation: The analytical method must be validated to demonstrate its suitability for the intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For example, a study developing a GC-MS/MS method for 15 PBDEs, including BDE-49, in fish and shellfish tissues reported linearity with R² > 0.99, recoveries between 65-141%, and relative standard deviations below 20%. researchgate.net

Use of Certified Reference Materials (CRMs): CRMs are materials with a known and certified concentration of the analyte. They are used for calibration, method validation, and to assess the accuracy of analytical measurements. Several suppliers offer CRMs for BDE-49 in various matrices.

Procedural Blanks: Method blanks (or procedural blanks) are analyzed with each batch of samples to monitor for potential contamination during the analytical process.

Spiked Samples and Duplicates: Matrix spikes, where a known amount of the analyte is added to a sample, are used to assess the method's recovery in a specific matrix. Duplicate samples are analyzed to evaluate the precision of the method.

Internal Standards: The use of isotopically labeled internal standards is a common practice in the analysis of organic micropollutants like BDE-49. These standards are added to the sample at the beginning of the analytical procedure and help to correct for losses during sample preparation and instrumental analysis.

Interlaboratory Comparison Studies: Participation in interlaboratory comparison studies or proficiency testing programs is a crucial external quality control measure. These studies allow a laboratory to assess its performance against other laboratories analyzing the same sample. researchgate.net R-charts can be used to monitor the performance of the analysis of BDE-49 over time in such studies. researchgate.net

The following table provides an overview of common QA/QC measures employed in the analysis of BDE-49 in environmental samples.